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Compound of Interest

Compound Name: Sulfo-Cy7.5 alkyne

Cat. No.: B12367202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 alkyne, a

near-infrared (NIR) fluorescent dye with significant applications in biomedical research and

drug development. This document details its core photophysical properties, provides

experimental protocols for their determination, and outlines its use in bioconjugation through

copper-catalyzed click chemistry.

Core Photophysical Properties
Sulfo-Cy7.5 alkyne is a sulfonated cyanine dye, rendering it water-soluble and ideal for

biological applications.[1] Its rigidized trimethylene chain enhances its quantum yield compared

to the structurally similar Indocyanine Green (ICG).[2][3] The terminal alkyne group allows for

covalent attachment to azide-modified biomolecules via click chemistry.[2]

Quantitative Data Summary
The following table summarizes the key photophysical properties of Sulfo-Cy7.5 alkyne and its

closely related derivatives. These values are crucial for designing and interpreting

fluorescence-based experiments.
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Property Value Notes

Molar Extinction Coefficient (ε) ~222,000 - 271,000 M⁻¹cm⁻¹

In aqueous buffers. Varies

slightly between different

derivatives (e.g., NHS ester).

Fluorescence Quantum Yield

(Φ)
~0.13 - 0.21

In aqueous buffers.

Significantly higher than ICG.

Excitation Maximum (λex) ~778 - 788 nm In the near-infrared spectrum.

Emission Maximum (λem) ~797 - 808 nm

In the near-infrared spectrum,

suitable for deep-tissue

imaging.[2]

Experimental Protocols
This section provides detailed methodologies for the determination of the quantum yield and

extinction coefficient of Sulfo-Cy7.5 alkyne, as well as a protocol for its primary application in

bioconjugation via click chemistry.

Determination of Fluorescence Quantum Yield
(Comparative Method)
The fluorescence quantum yield is determined relative to a standard with a known quantum

yield in the same solvent. For NIR dyes like Sulfo-Cy7.5, a common standard is IR-125.

Materials:

Sulfo-Cy7.5 alkyne

Quantum yield standard (e.g., IR-125)

Spectrophotometer

Fluorometer

High-purity solvent (e.g., phosphate-buffered saline - PBS)
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Precision cuvettes

Procedure:

Prepare Stock Solutions: Prepare stock solutions of both Sulfo-Cy7.5 alkyne and the

reference standard in the chosen solvent.

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard,

ensuring the absorbance at the excitation wavelength is within the linear range of the

spectrophotometer (typically < 0.1 AU) to avoid inner filter effects.

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each

dilution at the chosen excitation wavelength.

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission

spectra for each dilution of the sample and the standard at the same excitation wavelength

and instrument settings.

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample

and the standard.

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using

the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

Φ_std is the quantum yield of the standard.

Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence

intensity versus absorbance for the sample and standard, respectively.

η_sample and η_std are the refractive indices of the sample and standard solutions (if

different solvents are used).
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Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εbc).

Materials:

Sulfo-Cy7.5 alkyne

High-purity solvent (e.g., PBS)

Spectrophotometer

Analytical balance

Volumetric flasks

Precision cuvettes (with a known path length, typically 1 cm)

Procedure:

Prepare a Stock Solution: Accurately weigh a small amount of Sulfo-Cy7.5 alkyne and

dissolve it in a known volume of solvent to create a stock solution of known concentration.

Prepare Dilutions: Prepare a series of dilutions from the stock solution.

Measure Absorbance: Measure the absorbance of each dilution at the wavelength of

maximum absorbance (λ_max).

Plot Data: Plot absorbance versus concentration.

Calculate Extinction Coefficient: According to the Beer-Lambert law, the slope of the resulting

line is equal to the molar extinction coefficient multiplied by the path length of the cuvette.

Copper-Catalyzed Click Chemistry for Bioconjugation
This protocol outlines the general procedure for conjugating Sulfo-Cy7.5 alkyne to an azide-

modified biomolecule (e.g., a protein or antibody).

Materials:
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Sulfo-Cy7.5 alkyne

Azide-modified biomolecule

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Copper-chelating ligand (e.g., THPTA)

Reaction buffer (e.g., PBS)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Reagents: Prepare stock solutions of Sulfo-Cy7.5 alkyne, CuSO₄, sodium

ascorbate, and THPTA.

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule in the

reaction buffer with the Sulfo-Cy7.5 alkyne.

Prepare Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA ligand.

Initiate Reaction: Add the CuSO₄/THPTA mixture to the biomolecule/dye solution, followed by

the addition of freshly prepared sodium ascorbate to initiate the click reaction.

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

Purification: Purify the labeled biomolecule from excess reagents using a suitable method,

such as size-exclusion chromatography.

Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Sulfo-Cy7.5
alkyne.
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Sample Preparation

Spectroscopic Measurement Data AnalysisPrepare Sulfo-Cy7.5 Alkyne Dilutions

Measure Absorbance (Spectrophotometer)
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Caption: Workflow for determining fluorescence quantum yield.
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Caption: Workflow for bioconjugation via click chemistry.
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Biomolecule Labeling

Cellular Imaging Application

Data Analysis
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Incubate Cells with
Labeled Biomolecule

Culture Target Cells

Visualize with NIR Fluorescence Microscopy

Analyze Subcellular Localization Track Dynamic Processes

Insights into Biological Processes

Click to download full resolution via product page

Caption: Experimental workflow for cellular imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.lumiprobe.com/page/pdf/32
https://www.lumiprobe.com/p/sulfo-cy75-alkyne
https://www.lumiprobe.com/p/sulfo-cy75-nhs-ester
https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-quantum-yield-and-extinction-coefficient
https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-quantum-yield-and-extinction-coefficient
https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-quantum-yield-and-extinction-coefficient
https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-quantum-yield-and-extinction-coefficient
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12367202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

